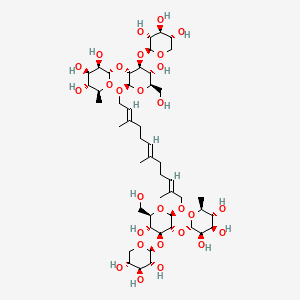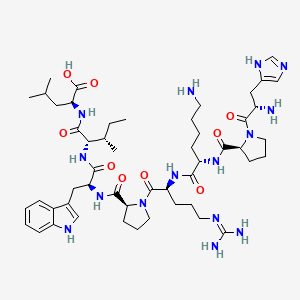
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the overall reaction mechanism.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
-
Synthesis and photochromic properties of new naphthopyrans
- Application : The study focuses on the synthesis of new naphthopyrans and their photochromic, electrochemical, and fluorescent properties .
- Method : The naphthopyrans were synthesized and their properties were investigated. They displayed faster color fading rate and larger fluorescence quantum yield than a similar compound .
- Results : The synthesized naphthopyrans showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
-
4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles
- Application : The study discusses the synthetic approaches and the applications of 4-hydroxy-2-quinolones in the synthesis of related four-membered to seven-membered heterocycles .
- Method : The synthesis of 4-hydroxy-2(1H)-quinolones was achieved through the reaction of anilines using malonic acid equivalents .
- Results : The synthesized 4-hydroxy-2-quinolones were used in the synthesis of related four-membered to seven-membered heterocycles .
-
Photochromic materials and naphthopyrans
- Application : The study focuses on the photochromic properties of naphthopyrans, which are used in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Method : Two novel isomeric naphthopyrans were synthesized and their photochromism, electrochemical, and fluorescent properties were investigated .
- Results : The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield than a similar compound . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
-
Pyrazoles and their pharmaceutical and biological activities
- Application : Pyrazoles have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Method : The synthesis of pyrazoles involves the reaction of anilines using malonic acid equivalents .
- Results : The synthesized pyrazoles have been used in the synthesis of related four-membered to seven-membered heterocycles .
-
Mechanistic insights into photochromic 3H-naphthopyran showing strong photocoloration
- Application : The study focuses on the photochromic properties of 3H-naphthopyran, which are used in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
- Method : Two novel isomeric naphthopyrans were synthesized and their photochromism, electrochemical, and fluorescent properties were investigated .
- Results : The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield than a similar compound . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
-
Pyrazoles and their pharmaceutical and biological activities
- Application : Pyrazoles have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Method : The synthesis of pyrazoles involves the reaction of anilines using malonic acid equivalents .
- Results : The synthesized pyrazoles have been used in the synthesis of related four-membered to seven-membered heterocycles .
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any potential applications of the compound and any unanswered questions about its properties or behavior.
I hope this general outline helps! If you have any specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-8-4-2-7(3-5-8)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGXCWNKAQOUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716288 |
Source


|
| Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
CAS RN |
121582-69-2 |
Source


|
| Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)

![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)




